Cas no 854038-91-8 (tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate)
tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
- TERT-BUTYL 1-BENZHYDRYLAZETIDIN-3-YL(METHYL)CARBAMATE
- tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methylcarbamate
- tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate
- AKOS015924709
- CS-0362640
- SCHEMBL4704895
- DTXSID20703324
- t-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
- 854038-91-8
- tert-butyl [1-(diphenylmethyl)azetidin-3-yl]methylcarbamate
- MFCD22371884
- tert-Butyl N-(1-benzhydrylazetidin-3-yl)-N-met hylcarbamate
- TERT-BUTYL N-[1-(DIPHENYLMETHYL)AZETIDIN-3-YL]-N-METHYLCARBAMATE
- A841320
- N-[1-(diphenylmethyl)-3-azetidinyl]-N-methylcarbamic acid tert-butyl ester
- AS-47840
- F16343
- tert-Butyl(1-benzhydrylazetidin-3-yl)(methyl)carbamate
- tert-butyl N-[1-(diphenylmethyl)azetidin-3-yl]-N-methyl-carbamate
- WYPGAZRNYWLYGQ-UHFFFAOYSA-N
- SB51499
- DB-344146
-
- MDL: MFCD22371884
- Inchi: 1S/C22H28N2O2/c1-22(2,3)26-21(25)23(4)19-15-24(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3
- InChI Key: WYPGAZRNYWLYGQ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N(C)C1CN(C(C2C=CC=CC=2)C2C=CC=CC=2)C1)=O
Computed Properties
- Exact Mass: 352.215078140g/mol
- Monoisotopic Mass: 352.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 32.8Ų
tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM132740-1g |
tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate |
854038-91-8 | 95% | 1g |
$356 | 2021-06-10 | |
| Alichem | A019142845-1g |
tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate |
854038-91-8 | 95% | 1g |
$329.56 | 2023-08-31 | |
| Chemenu | CM132740-1g |
tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate |
854038-91-8 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB482142-250 mg |
t-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate; . |
854038-91-8 | 250mg |
€524.50 | 2023-06-15 | ||
| abcr | AB482142-1 g |
t-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate; . |
854038-91-8 | 1g |
€1231.10 | 2023-06-15 | ||
| eNovation Chemicals LLC | K07326-1g |
tert-butyl 1-benzhydrylazetidin-3-yl(methyl)carbamate |
854038-91-8 | >97% | 1g |
$295 | 2022-10-24 | |
| eNovation Chemicals LLC | Y0987212-1g |
tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate |
854038-91-8 | 95% | 1g |
$290 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK81-5G |
tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate |
854038-91-8 | 97% | 5g |
¥ 145.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK81-10G |
tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate |
854038-91-8 | 97% | 10g |
¥ 277.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK81-25G |
tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate |
854038-91-8 | 97% | 25g |
¥ 673.00 | 2023-04-13 |
tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate Suppliers
tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate
Comprehensive Overview of tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate (CAS No. 854038-91-8)
tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate (CAS No. 854038-91-8) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of carbamate derivatives, which are known for their versatility in drug discovery and medicinal chemistry. The presence of both azetidine and benzhydryl moieties in its structure makes it a valuable intermediate for designing bioactive molecules targeting neurological and inflammatory pathways.
In recent years, the demand for tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate has surged due to its potential applications in developing small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs). Researchers are particularly interested in its role as a building block for kinase inhibitors, a hot topic in oncology and autoimmune disease research. The compound's unique steric hindrance and hydrogen-bonding capacity contribute to its selectivity in binding to specific protein targets.
The synthesis of CAS No. 854038-91-8 typically involves multi-step organic reactions, including N-alkylation and carbamate formation. Advanced techniques like HPLC purification and NMR characterization ensure high purity (>98%), which is critical for reproducible results in biological assays. With the growing emphasis on green chemistry, recent publications have explored solvent-free or catalytic methods to produce this compound more sustainably.
From a commercial perspective, tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate is often searched alongside terms like "pharmaceutical intermediates suppliers", "custom synthesis services", and "bulk API manufacturers". The compound's stability under standard storage conditions (2-8°C in inert atmosphere) makes it suitable for global distribution. Analytical data packages including mass spectrometry and elemental analysis are typically provided to meet regulatory requirements for preclinical studies.
Emerging trends show increased interest in computer-aided drug design (CADD) applications for this scaffold. Molecular docking studies suggest the azetidin-3-yl group's conformational rigidity may enhance binding affinity to G-protein coupled receptors (GPCRs) – a key focus area for next-generation therapeutics. These computational insights align with experimental findings reported in recent ACS Medicinal Chemistry Letters publications.
Quality control protocols for CAS 854038-91-8 emphasize strict limits on residual solvents and heavy metals, complying with ICH Q3D guidelines. The compound's logP value (predicted ~3.2) indicates favorable membrane permeability, explaining its popularity in blood-brain barrier penetration studies. Safety data sheets highlight standard laboratory precautions, with no unusual hazards reported beyond typical organic compound handling procedures.
Patent landscapes reveal growing intellectual property activity around N-methyl-carbamate derivatives, particularly in combination with heterocyclic systems. The tert-butyloxycarbonyl (Boc) protecting group in this compound allows selective deprotection during multi-step syntheses – a feature frequently exploited in peptide mimetics development. These characteristics position the molecule as a strategic asset in patent-protected drug discovery programs.
For researchers investigating structure-activity relationships (SAR), the compound serves as an excellent model for studying steric-electronic effects in medicinal chemistry. Its crystalline form (verified by X-ray diffraction) facilitates co-crystallization studies with target proteins. These applications have driven increased citations in Journal of Medicinal Chemistry articles over the past five years.
In analytical applications, tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methyl-carbamate shows excellent chromatographic behavior under reversed-phase UPLC conditions, making it suitable as a reference standard. Method development studies recommend C18 columns with acetonitrile/water gradients for optimal separation. These protocols support quality control in GMP-compliant manufacturing environments.
The global market for such specialized intermediates is projected to grow at 6.8% CAGR (2023-2030), driven by expanding contract research organizations and biotech startups. Regional analyses show particular demand growth in Asia-Pacific markets, where generic drug development and biosimilar production are accelerating. Strategic partnerships between academic labs and CDMOs are fostering innovation in derivative compounds.
Environmental fate studies indicate CAS 854038-91-8 undergoes moderate biodegradation under aerobic conditions, with no bioaccumulation potential. These ecotoxicological profiles meet OECD test guidelines for research chemicals. Such data supports responsible use in line with green chemistry principles increasingly demanded by funding agencies and ethical review boards.
Future research directions may explore the compound's utility in targeted protein degradation platforms or as a precursor for radio-labeled tracers in PET imaging. The benzhydryl group's aromatic character suggests potential modifications for fluorescence tagging applications. These cutting-edge applications keep the compound relevant in contemporary chemical biology research.
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